molecular formula C22H29NO3 B5065526 2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B5065526
M. Wt: 355.5 g/mol
InChI Key: MSAQHEOSIWSHLQ-UHFFFAOYSA-N
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Description

2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline core. The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-4-5-12-26-20-8-6-17(7-9-20)15-23-11-10-18-13-21(24-2)22(25-3)14-19(18)16-23/h6-9,13-14H,4-5,10-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAQHEOSIWSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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